Cas no 941950-60-3 (1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one)

1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one is a specialized organic compound featuring a benzothiazole core linked to a piperazine moiety and a sulfonyl-substituted aromatic group. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of electron-donating methyl and methoxy groups may enhance solubility and stability, while the sulfonyl functionality offers opportunities for further derivatization. This compound is of interest in pharmaceutical research for its potential as an intermediate in synthesizing kinase inhibitors or other targeted therapeutics. Its well-defined heterocyclic architecture makes it suitable for structure-activity relationship studies in drug discovery programs.
1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one structure
941950-60-3 structure
Product Name:1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one
CAS No:941950-60-3
MF:C24H29N3O4S2
MW:487.634763479233
CID:5500795
PubChem ID:18585922
Update Time:2025-06-09

1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one
    • F2814-1894
    • AKOS024469329
    • VU0500684-1
    • 1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
    • 1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
    • 941950-60-3
    • 1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one
    • Inchi: 1S/C24H29N3O4S2/c1-17-15-18(2)23-21(16-17)25-24(32-23)27-12-10-26(11-13-27)22(28)5-4-14-33(29,30)20-8-6-19(31-3)7-9-20/h6-9,15-16H,4-5,10-14H2,1-3H3
    • InChI Key: SEFUQZITTQVDIQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(CCCC(N1CCN(C2=NC3C=C(C)C=C(C)C=3S2)CC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 487.15994876g/mol
  • Monoisotopic Mass: 487.15994876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 758
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 116Ų

1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2814-1894-2μmol
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2814-1894-5μmol
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2814-1894-10μmol
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2814-1894-20μmol
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2814-1894-1mg
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2814-1894-2mg
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2814-1894-3mg
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2814-1894-4mg
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2814-1894-5mg
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2814-1894-10mg
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
941950-60-3 90%+
10mg
$79.0 2023-05-16

Additional information on 1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one

Compound CAS No. 941950-60-3: A Comprehensive Overview

The compound with CAS No. 941950-60-3, named 1-(4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl)-4-(4-methoxybenzenesulfonyl)butan-1-one, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a piperazine ring, a benzothiazole moiety, and a sulfonyl group. These structural elements contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the 5,7-dimethylbenzothiazole group in this compound suggests potential anti-inflammatory activity, as methyl substitution often enhances stability and bioavailability. Additionally, the piperazine ring is known for its ability to form hydrogen bonds, which can enhance the compound's solubility and interaction with biological targets.

The sulfonyl group attached to the butanone backbone further enhances the compound's pharmacokinetic properties. Sulfonyl groups are commonly used in drug design to improve metabolic stability and increase the molecule's lipophilicity. This makes the compound a promising candidate for further exploration in medicinal chemistry.

From a synthetic perspective, the construction of this compound involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. The synthesis pathway is designed to maximize yield and minimize side reactions, ensuring high purity of the final product. Researchers have also explored alternative routes to synthesize similar compounds with modified substituents, aiming to optimize their pharmacological profiles.

Recent advancements in computational chemistry have enabled detailed modeling of this compound's interactions with biological targets. Molecular docking studies have revealed that the piperazine ring can effectively bind to protein receptors, suggesting potential applications in treating neurological disorders. Furthermore, quantum chemical calculations have provided insights into the electronic structure of the molecule, highlighting its reactivity under different conditions.

In terms of applications, this compound has shown promise in preliminary assays for inhibiting enzymes involved in inflammatory pathways. Its ability to modulate these enzymes could lead to novel therapeutic strategies for chronic inflammatory diseases such as arthritis and cardiovascular disorders. However, further preclinical studies are required to validate these findings and establish its safety profile.

The integration of experimental and computational approaches has significantly advanced our understanding of this compound's properties. By leveraging cutting-edge research techniques, scientists can unlock its full potential in drug development and other chemical applications.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd